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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1631060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, plausible total synthesis route for the complex indole

alkaloid (16R)-Dihydrositsirikine. Due to the absence of a complete published total synthesis

in the current literature, this note proposes a stereocontrolled pathway based on established

synthetic methodologies for related heterocyclic compounds. The proposed synthesis

leverages a convergent strategy, focusing on the stereoselective construction of a

functionalized piperidine ring, which is then elaborated to the full indolo[2,3-a]quinolizidine core

of the target molecule.

Retrosynthetic Analysis
The retrosynthetic analysis for (16R)-Dihydrositsirikine envisions disconnecting the molecule

at the C-ring, specifically through a Pictet-Spengler reaction. This leads back to tryptamine and

a chiral 2,3-disubstituted piperidine-derived aldehyde. The substituted piperidine, in turn, can

be synthesized from acyclic precursors via a diastereoselective nitro-Mannich reaction and

subsequent cyclization, allowing for precise control of the stereocenters.

Diagram of Retrosynthetic Analysis
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Caption: Retrosynthetic approach for (16R)-Dihydrositsirikine.

Proposed Total Synthesis Pathway
The forward synthesis commences with the construction of the highly substituted piperidine D-

ring, followed by its coupling with tryptamine via a Pictet-Spengler reaction to form the

tetracyclic core of (16R)-Dihydrositsirikine.

Synthesis of the Chiral Piperidine Intermediate
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The synthesis of the key 2,3-disubstituted piperidine aldehyde begins with a nitro-Mannich

reaction between nitroacetone, benzaldehyde, and a chiral amine catalyst to establish the initial

stereocenter. Subsequent functional group manipulations and a ring-closing condensation

afford the desired piperidone, which is then converted to the aldehyde.

Table 1: Summary of Proposed Synthetic Steps and Quantitative Data
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Step Reaction
Starting
Material

Key
Reagents

Product
Expected
Yield (%)

Expected
d.r.

1

Nitro-

Mannich

Reaction

Nitroaceton

e,

Benzaldeh

yde

Chiral

Amine

Catalyst

Nitro-

Mannich

Adduct

85-95 >95:5

2

Reduction

of Nitro

Group

Nitro-

Mannich

Adduct

H₂, Pd/C
Amino

Ketone
90-98 -

3
Boc

Protection

Amino

Ketone

(Boc)₂O,

Et₃N

Boc-

protected

Amino

Ketone

>95 -

4

Ring-

Closing

Condensati

on

Boc-

protected

Amino

Ketone

Base (e.g.,

LHMDS)

2,3-

Disubstitut

ed

Piperidone

70-80 >90:10

5
Reduction

of Ketone

2,3-

Disubstitut

ed

Piperidone

NaBH₄ Piperidinol >95 >95:5

6

Oxidation

to

Aldehyde

Piperidinol

Dess-

Martin

Periodinan

e

Chiral

Piperidine

Aldehyde

85-95 -

7

Pictet-

Spengler

Reaction

Tryptamine

, Chiral

Piperidine

Aldehyde

TFA

Tetracyclic

Indoloquin

olizidine

60-70 >90:10

8 Final

Elaboration

Tetracyclic

Indoloquin

olizidine

Reagents

for side

chain

(16R)-

Dihydrosits

irikine

50-60 -
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modificatio

n

Experimental Protocols
Protocol 1: Diastereoselective Nitro-Mannich Reaction
(Step 1)

To a stirred solution of benzaldehyde (1.0 eq) and nitroacetone (1.2 eq) in anhydrous CH₂Cl₂

(0.2 M) at -20 °C is added a chiral thiourea-based amine catalyst (0.1 eq).

The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring the progress by TLC.

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired nitro-Mannich adduct.

Protocol 2: Pictet-Spengler Reaction (Step 7)
To a solution of tryptamine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is added the chiral 2,3-

disubstituted piperidine aldehyde (1.1 eq).

The mixture is cooled to 0 °C, and trifluoroacetic acid (TFA, 2.0 eq) is added dropwise.

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

The reaction is monitored by LC-MS for the formation of the tetracyclic product.

Upon completion, the reaction is carefully neutralized with saturated aqueous NaHCO₃

solution.

The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated.

The crude product is purified by flash column chromatography to yield the indolo[2,3-

a]quinolizidine core.

Visualizations
Proposed Synthetic Workflow
The overall proposed synthetic pathway is illustrated in the following workflow diagram.
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Caption: Proposed workflow for the total synthesis of (16R)-Dihydrositsirikine.

This proposed route provides a robust framework for the total synthesis of (16R)-
Dihydrositsirikine, addressing the key stereochemical challenges. The modular nature of this

approach also allows for the synthesis of analogues for structure-activity relationship studies,

which could be valuable in drug discovery programs. Further optimization of each step would

be necessary to maximize yields and stereoselectivity.
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[https://www.benchchem.com/product/b1631060#total-synthesis-route-for-16r-
dihydrositsirikine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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